

Technical Guide: Physical and Chemical Properties of 2-Methoxy-1-ethanesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-1-ethanesulfonyl Chloride

Cat. No.: B1338267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **2-Methoxy-1-ethanesulfonyl Chloride** (CAS No. 51517-01-2), a valuable reagent in organic synthesis and drug discovery. The document details its boiling point and density, provides likely experimental protocols for their determination, and illustrates a common synthetic application.

Core Physical Properties

2-Methoxy-1-ethanesulfonyl Chloride is a colorless liquid under standard conditions. Its key physical data are summarized in the table below.

Property	Value	Units	Conditions
Boiling Point	191.563	°C	at 760 mmHg
Density	1.357	g/cm ³	Not Specified

Table 1: Summary of key physical properties of **2-Methoxy-1-ethanesulfonyl Chloride**.

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of **2-Methoxy-1-ethanesulfonyl Chloride** is not readily available in the public domain, the following are detailed, standard methodologies that are typically employed for such determinations with liquid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of an organic liquid can be accurately determined using a Thiele tube, which allows for uniform heating of a liquid sample.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating mantle or Bunsen burner
- Liquid paraffin or other suitable heating oil
- Stand and clamps

Procedure:

- A small amount (a few milliliters) of **2-Methoxy-1-ethanesulfonyl Chloride** is placed into the small test tube.[\[4\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[\[1\]](#)
- The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

- The entire assembly is clamped and immersed in a Thiele tube containing liquid paraffin, ensuring the sample is below the oil level.[2]
- The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[2]
- As the temperature rises, air trapped in the capillary tube will slowly be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]
- Heating is discontinued, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2]

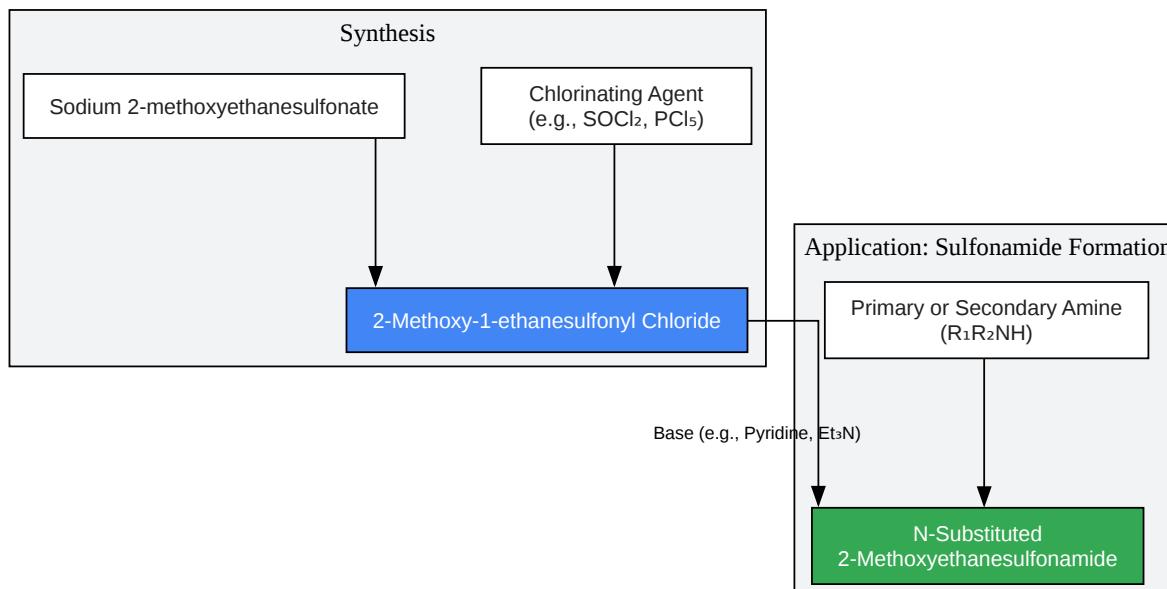
Determination of Density (Pycnometer Method)

The density of a liquid can be determined with high precision using a pycnometer, a glass flask with a precisely known volume. This method is a standard procedure for determining the density of liquid coatings, inks, and related products.[5]

Apparatus:

- Pycnometer (e.g., Bingham pycnometer)[6]
- Analytical balance (accurate to at least 0.1 mg)
- Constant temperature bath
- Thermometer (calibrated)

Procedure:


- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
- The pycnometer is filled with **2-Methoxy-1-ethanesulfonyl Chloride**, taking care to avoid the formation of air bubbles.

- The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium (e.g., at 20°C or 25°C).
- The volume is adjusted precisely to the calibration mark on the pycnometer. Any excess liquid is carefully removed.
- The pycnometer is removed from the bath, allowed to equilibrate to room temperature, and then its exterior is carefully dried.
- The mass of the filled pycnometer is accurately measured.
- The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to obtain the mass of the liquid. This mass is then divided by the known volume of the pycnometer.

An alternative, more rapid method involves the use of a digital density meter, which measures the oscillation of a U-tube filled with the sample to determine its density.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthetic Workflow: Formation and Application

2-Methoxy-1-ethanesulfonyl Chloride is a valuable intermediate in organic synthesis, particularly for the formation of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry. The following diagram illustrates a typical workflow, from a potential precursor to the formation of a sulfonamide derivative.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis and application of **2-Methoxy-1-ethanesulfonyl Chloride**.

This workflow highlights the conversion of a sulfonate salt to the more reactive sulfonyl chloride, which then readily reacts with a primary or secondary amine in the presence of a base to yield a stable sulfonamide product. This S-N coupling reaction is a cornerstone of medicinal chemistry for accessing this important functional group.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. matestlabs.com [matestlabs.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyr-BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 2-Methoxy-1-ethanesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338267#physical-properties-of-2-methoxy-1-ethanesulfonyl-chloride-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com